molecular formula C3ClLiN2O3 B6171906 lithium 5-chloro-1,3,4-oxadiazole-2-carboxylate CAS No. 2751615-29-7

lithium 5-chloro-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6171906
CAS No.: 2751615-29-7
M. Wt: 154.4
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Description

Lithium 5-chloro-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 5-chloro-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-chloro-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The carboxylate group can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Reagents such as carbodiimides or phosphonium salts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of lithium 5-chloro-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to nucleic acids or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazoles: These compounds share a similar ring structure but differ in the position of nitrogen atoms.

    1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents can exhibit distinct properties and applications.

Uniqueness

Lithium 5-chloro-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and interaction with biological targets. The chlorine substituent also adds to its distinct chemical behavior, making it a versatile compound for various applications .

Properties

CAS No.

2751615-29-7

Molecular Formula

C3ClLiN2O3

Molecular Weight

154.4

Purity

95

Origin of Product

United States

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